Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-4-3-8(7-14)5-10(13)12-9/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILIBEZOCNEXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Condensation with Bromopyruvic Acid Derivatives
A foundational route involves the condensation of 7-(hydroxymethyl)-2-aminopyridine with ethyl bromopyruvate. This method, adapted from continuous flow syntheses of analogous imidazo[1,2-a]pyridines, employs bromopyruvic acid ethyl ester (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.25 equiv.) in dimethylformamide (DMF) at 125°C. The reaction proceeds via nucleophilic attack of the aminopyridine’s exocyclic amine on the α-carbon of bromopyruvate, followed by intramolecular cyclization and elimination of HBr (Figure 1).
Optimization Insights :
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Solvent Selection : DMF outperforms ethanol or THF due to superior solubilizing properties and tolerance for high temperatures.
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Temperature Control : Elevated temperatures (100–125°C) reduce reaction times to 10–20 minutes in microreactor systems, minimizing decarboxylation side reactions.
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Yield : Typical isolated yields range from 65% to 78%, with purity >95% after recrystallization from ethyl acetate/hexane.
Post-Synthetic Functionalization Strategies
Vilsmeier-Haack Formylation/Reduction Sequence
Ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for introducing the hydroxymethyl group at position 7. The Vilsmeier-Haack reaction (POCl₃/DMF, 0°C to reflux) selectively formylates the C7 position, yielding ethyl 7-formylimidazo[1,2-a]pyridine-2-carboxylate. Subsequent reduction with sodium borohydride (NaBH₄, methanol, 0°C to RT) affords the target hydroxymethyl derivative.
Key Considerations :
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Protection-Deprotection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during formylation to prevent over-oxidation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >90% efficiency.
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Yield : The two-step sequence achieves an overall yield of 58–62%, limited by competing formylation at C3 in unsubstituted substrates.
Continuous Flow Synthesis
Integrated Microreactor Platforms
Building on advancements in flow chemistry, a two-reactor system enables uninterrupted synthesis from 7-(hydroxymethyl)-2-aminopyridine and ethyl bromopyruvate (Figure 2):
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Reactor 1 : Cyclization at 100°C (20 min residence time) with PTSA catalysis.
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Reactor 2 : In-line purification via scavenger resins (e.g., QuadraPure™) removes excess acid, followed by solvent exchange to dichloromethane.
Advantages :
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Scalability : Throughput of 1.2 g/h with >99% conversion, suitable for kilogram-scale production.
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Environmental Impact : 40% reduction in solvent waste compared to batch processes.
Protective Group Strategies
Silyl Ether Protection
The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis. TBDMS-Cl (1.5 equiv., imidazole catalyst, DMF, RT) provides robust protection, with deprotection accomplished using TBAF in THF. Alternatives like benzyl ethers (BnCl, K₂CO₃) are less favored due to harsher deprotection conditions (H₂/Pd-C).
Comparative Data :
| Protective Group | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| TBDMS | TBAF | 92 | 98 |
| Bn | H₂/Pd-C | 85 | 95 |
Microwave-Assisted Accelerations
Rapid Cyclization in Aqueous Media
Microwave irradiation (150°C, 20 min) in ethanol-water (3:1) accelerates the condensation of 7-(hydroxymethyl)-2-aminopyridine with ethyl bromopyruvate, achieving 82% yield versus 68% under conventional heating. The aqueous medium enhances solubility of polar intermediates, reducing side product formation.
Mechanistic Insight :
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Basic hydrolysis | NaOH (1 M), reflux, 6 hrs | 85–90% | |
| Acidic hydrolysis | HCl (6 M), reflux, 8 hrs | 78–82% |
Mechanism :
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Base-mediated saponification cleaves the ester into a carboxylate salt, which is acidified to the free acid.
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Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
Oxidation of the Hydroxymethyl Group
The 7-hydroxymethyl group (-CHOH) is oxidized to a carbonyl (-CHO) using mild or strong oxidizing agents.
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Mild oxidation | MnO, DCM, 25°C, 8 hrs | 78% | |
| Strong oxidation | KMnO, HSO, 0°C | 65% |
Applications :
-
The resulting aldehyde serves as a precursor for imine formation or further oxidation to carboxylic acids.
Condensation Reactions
The hydroxymethyl group participates in Mitsunobu or nucleophilic substitution reactions to form ethers or esters.
| Reaction Type | Reagents | Yield | Source |
|---|---|---|---|
| Ether formation | DIAD, PPh, ROH, THF, 25°C | 65% | |
| Esterification | AcCl, pyridine, DMAP, DCM | 72% |
Notable Example :
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Condensation with benzyl alcohol under Mitsunobu conditions yields a benzyl ether derivative, enhancing lipophilicity for pharmacological studies.
Amide Formation
The ethyl ester is converted to carboxamides via activation with coupling agents.
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Amidation | EDC/HOBt, DIPEA, DMF, 75°C, 10 min | 85% |
Mechanism :
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The ester is hydrolyzed to the acid, which is activated by EDC/HOBt to form an O-acylisourea intermediate. Nucleophilic attack by an amine yields the amide.
Substitution Reactions
The hydroxymethyl group undergoes nucleophilic displacement in the presence of activating agents.
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Thiol substitution | PPh, I, RSH, DMF, 80°C | 60% |
Application :
Reductive Alkylation
The hydroxymethyl group is reduced to a methyl group under hydrogenation conditions.
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Catalytic hydrogenation | H, Pd/C, MeOH, 50 psi, 12 hrs | 70% |
Key Research Findings
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Antitubercular Activity :
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ADMET Properties :
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Synthetic Efficiency :
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit antibacterial properties against multidrug-resistant strains .
- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the development of various heterocyclic compounds that are important in drug discovery. Its unique structure allows for diverse modifications leading to new pharmacologically active compounds .
Biological Research
This compound is also significant in biological studies:
- Mechanistic Studies : Research has focused on its interaction with specific molecular targets, enhancing our understanding of cellular pathways involved in diseases .
Case Study 1: Antibacterial Activity
A series of derivatives based on this compound were synthesized and tested against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against resistant strains of tuberculosis .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that this compound effectively inhibits COX enzymes. This inhibition correlates with reduced inflammatory markers in cell cultures treated with the compound .
Mechanism of Action
The mechanism of action of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among imidazo[1,2-a]pyridine derivatives include substituent type, position, and ester group modifications. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The hydroxymethyl group increases water solubility compared to methyl or trifluoromethyl substituents. For example, Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate has moderate solubility due to its ether group, while the target compound’s -CH2OH enhances hydrophilicity .
- Thermal Stability : Methyl-substituted derivatives (e.g., Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate) show higher thermal stability (TGA data in ), whereas hydroxymethyl may lower decomposition temperatures due to oxidative susceptibility.
Biological Activity
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This compound's unique structure positions it as a promising candidate in medicinal chemistry, particularly in drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure containing nitrogen atoms, which contributes to its biological activity. The presence of the hydroxymethyl group at the 7-position enhances its solubility and reactivity, making it suitable for various biological interactions.
This compound exhibits its biological effects through interactions with specific molecular targets. Research indicates that it may act as an antagonist of neuropeptide S receptors, which are implicated in several neurological processes. This interaction could potentially modulate pathways related to anxiety, stress response, and other neuropsychiatric conditions.
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported range from 0.3 to 8.5 µM for Gram-negative bacteria and 0.1 to 9.5 µM for Gram-positive bacteria .
Antitumor Activity
Research on imidazo[1,2-a]pyridine derivatives indicates promising antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can significantly enhance antitumor efficacy .
Case Studies
- Neuroprotective Effects : A study demonstrated that certain imidazo[1,2-a]pyridine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Some compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory disorders such as arthritis and autoimmune diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of suitable precursors under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity.
| Synthetic Method | Description |
|---|---|
| Cyclization with α-bromoketones | Utilizes metal catalysts like copper or palladium for efficient formation of the imidazo ring. |
| NaOH-promoted cycloisomerization | A metal-free approach yielding high purity products under mild conditions. |
Q & A
Q. What are the standard synthetic protocols for preparing ethyl-substituted imidazo[1,2-a]pyridine-2-carboxylates, and how are reaction conditions optimized?
A common method involves cyclocondensation of substituted 2-aminopyridines with α-bromo carbonyl esters. For example, 6-methylpyridin-2-amine reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol under reflux (6 hours), yielding ~52.6% after pH adjustment and crystallization . Key optimizations include solvent choice (ethanol for reflux, ethyl acetate for slow crystallization) and stoichiometric ratios (e.g., 1:1.5 amine:ester). Characterization via X-ray crystallography confirms planar ring systems (mean deviation <0.003 Å) and intermolecular hydrogen bonding (C–H⋯O/N) stabilizing crystal packing .
Q. How is structural characterization of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate performed, and what insights do crystallographic studies provide?
X-ray diffraction reveals planar imidazo[1,2-a]pyridine cores with dihedral angles between fused rings <2°, indicating minimal distortion. Hydrogen-bonding networks (e.g., C–H⋯O/N) form trimeric units in crystal lattices, critical for stability . Spectroscopic methods include NMR (aromatic protons at δ 7.2–8.5 ppm), NMR (carboxylate carbonyl at ~165 ppm), and IR (C=O stretch ~1700 cm) .
Q. What are the common derivatization strategies for modifying the hydroxymethyl group at the 7-position?
The hydroxymethyl group can undergo esterification, etherification, or oxidation. For example, O-protection (e.g., benzylation) followed by coupling with amino acids via active ester intermediates (e.g., using DCC/HOBt) generates amide derivatives . Alternative routes include Mitsunobu reactions for ether formation or oxidation to carboxylic acids using Jones reagent .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, nitro groups) impact the pharmacological activity of imidazo[1,2-a]pyridine-2-carboxylates?
Substitutions at the 3-, 6-, or 8-positions influence bioactivity. For instance, 3-nitro derivatives exhibit enhanced antiparasitic activity against Entamoeba histolytica (IC <10 µM), while 6-bromo or 8-amino groups improve selectivity for cyclin-dependent kinases (CDKs) . Computational docking studies suggest nitro groups enhance hydrogen bonding with enzyme active sites (e.g., HIF-1α prolyl hydroxylase), correlating with inhibitory potency .
Q. What methodologies are employed to resolve contradictions in toxicity profiles across imidazo[1,2-a]pyridine derivatives?
Discrepancies in hepatotoxicity (e.g., vehicle effects vs. intrinsic compound toxicity) require controlled in vivo studies. For example, Wistar rats dosed with 7-substituted derivatives (50 mg/kg) showed ALT/AST levels within normal ranges, but solvent-dependent lipid peroxidation was observed. Comparative metabolomics (LC-MS/MS) and histopathology distinguish off-target effects from compound-specific toxicity .
Q. How can regioselective functionalization of imidazo[1,2-a]pyridine-2-carboxylates be achieved for targeted drug design?
Microwave-assisted bifunctionalization enables sequential coupling at C7 and C8 positions. Using Suzuki-Miyaura conditions, ethyl 7-bromo-8-iodo derivatives undergo Pd-catalyzed cross-coupling with arylboronic acids (e.g., p-tolylboronic acid), achieving >80% regioselectivity. DFT calculations predict electronic effects directing metal insertion at halogenated positions .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity, particularly for halogenated derivatives?
Bromination of ethyl pyruvate (NBS, CCl) yields ethyl bromopyruvate (94% purity), but exothermic reactions require controlled temperature (<40°C). Gram-scale synthesis of 8-chloro-6-(trifluoromethyl) derivatives via cyclocondensation achieves 87% yield but necessitates rigorous purification (flash chromatography, cyclohexane/EtOAc) to remove regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
